molecular formula C11H10Cl2O3 B1456302 1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-05-7

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1456302
M. Wt: 261.1 g/mol
InChI Key: MPMFBNBCZMLYDK-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (DCDE) is a synthetic organic compound that has recently been of great interest in the field of scientific research. It is a versatile compound that has been used in a variety of applications, including synthesis, drug development, and biological research. The purpose of

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Dioxolane derivatives, similar to the one present in the specified compound, are of interest in organic synthesis, particularly in lignin model studies and enzymatic degradation of recalcitrant compounds. For instance, studies on β-O-4 bond cleavage during acidolysis of lignin model compounds highlight the role of dioxolane structures in understanding the degradation mechanisms of complex organic polymers. These insights are crucial for developing efficient methods for lignin valorization and biofuel production (Yokoyama, 2015).

Environmental Toxicology and Remediation

The chlorophenyl group, as part of environmental pollutants like DDT, has been extensively studied for its endocrine-disrupting effects and impact on mitochondrial function in humans and wildlife. Such research underscores the importance of understanding the environmental fate and toxicological impact of chlorophenyl derivatives for environmental protection and public health (Burgos-Aceves et al., 2021).

Materials Science and Sensor Technology

Compounds with dioxolane functionalities are also significant in materials science, particularly in the development of chemosensors. Research on dioxolane-based compounds demonstrates their potential in detecting various metal ions and other analytes, contributing to advancements in sensor technologies and environmental monitoring. The high selectivity and sensitivity of these chemosensors underline the utility of dioxolane derivatives in analytical chemistry and diagnostics (Roy, 2021).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-7-2-1-3-8(13)11(7)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMFBNBCZMLYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203941
Record name Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263366-05-7
Record name Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,6-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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